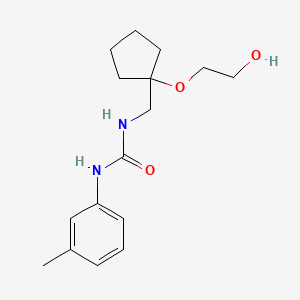![molecular formula C21H22N4O2S2 B2875214 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide CAS No. 838902-02-6](/img/structure/B2875214.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure involving benzylsulfanyl, thiadiazolyl, morpholinyl, and phenylacetamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole. This involves reacting benzyl mercaptan with thiosemicarbazide under specific conditions to promote cyclization. The next step involves introducing the 2-(morpholin-4-yl)-2-phenylacetamide moiety through a nucleophilic substitution reaction. The overall reaction requires precise control over temperature, pH, and the use of suitable catalysts to ensure high yield and purity.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates optimizing each reaction step for efficiency and cost-effectiveness. This might involve continuous flow synthesis, use of robust catalysts, and automated systems to maintain consistency in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or the thiadiazole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the morpholinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed: These reactions yield a variety of products, such as sulfoxides, amides, or substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has found applications across several fields:
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules. Its structural features offer unique reactivity that is valuable in organic synthesis.
Biology: Studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors in biological systems.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals, dyes, and as a reference standard in analytical chemistry.
Mécanisme D'action
Compared to other compounds with similar structural motifs, such as those containing thiadiazole or morpholine groups, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide stands out due to its unique combination of functional groups. This diversity imparts distinct chemical reactivity and biological activity profiles, making it a versatile candidate for various applications.
Comparaison Avec Des Composés Similaires
5-(benzylsulfanyl)-1,3,4-thiadiazole derivatives
Morpholine-substituted phenylacetamides
Thiadiazole-based bioactive molecules
So, that's a comprehensive look at the compound. If you need more specific details, feel free to ask. No more questions?
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUJTAGGQBDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2875131.png)


![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)
![N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875136.png)



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2875143.png)


![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

![2-(2,5-dimethoxybenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
